N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(17-9-8-15-6-2-3-7-16(15)12-17)21-13-18-14-23-20(24-18)10-4-1-5-11-20/h2-3,6-9,12,18H,1,4-5,10-11,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYRJOUHKJQUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Spirocyclic Core Construction
The 1,4-dioxaspiro[4.5]decane moiety is typically synthesized via acid-catalyzed ketalization of cyclohexanone derivatives. For example, cyclohexanone is treated with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) to form the spiroketal intermediate. Alternative methods employ osmium tetroxide-mediated dihydroxylation of bicyclic olefins followed by cyclization.
Table 1: Spirocyclic Core Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclohexanone | 2,2-Dimethoxypropane, CSA, THF, 25°C | 82 | |
| Bicyclic olefin | OsO₄, Me₃N(O), tBuOH/H₂O, 25°C | 67 |
Functionalization of the Spirocyclic Core
The methylene bridge is introduced via nucleophilic alkylation or Grignard reactions . For instance, treating 1,4-dioxaspiro[4.5]decan-2-ylmethanol with thionyl chloride generates the corresponding chloromethyl intermediate, which undergoes amination with ammonia or primary amines.
Naphthamide Coupling Methods
Acylation via 2-Naphthoyl Chloride
The most direct route involves reacting 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2-naphthoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is used to scavenge HCl, achieving yields of 68–75%.
Table 2: Acylation Reaction Optimization
| Amine | Acylating Agent | Solvent | Base | Yield (%) | Source |
|---|---|---|---|---|---|
| Spirocyclic methanamine | 2-Naphthoyl chloride | DCM | TEA | 73 | |
| Spirocyclic methanamine | 2-Naphthoyl chloride | THF | Pyridine | 68 |
Industrial-Scale Production Considerations
Critical Analysis of Methodologies
Yield vs. Complexity Tradeoffs
- Acylation provides higher yields (68–75%) but requires stringent anhydrous conditions.
- Cross-coupling offers modularity but suffers from lower yields (50–71%) and palladium residue challenges.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthamide derivatives
Substitution: Substituted naphthamide derivatives
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure of the compound allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Spiro Ring Size: Compounds with 1,4-dioxaspiro[4.5]decane (e.g., Target, Compounds 9, 14, 15) exhibit larger spirocyclic systems compared to the 1,4-dioxaspiro[4.4]nonane analogue (). This difference influences conformational flexibility and steric bulk .
- Substituent Diversity: The target compound’s 2-naphthamide group provides a planar aromatic system, whereas analogues feature electron-rich (e.g., 2,6-dimethoxyphenoxy in Compound 9) or electron-deficient (e.g., 4-chlorophenoxy in Compound 14) substituents. These variations impact electronic properties and intermolecular interactions .
Key Observations :
- The target compound’s synthesis likely involves amide coupling (similar to and ), but direct yield data are unavailable.
- Yields for spirocyclic derivatives range from 46–61%, influenced by steric hindrance and purification methods (e.g., chromatography in vs. straightforward reductions in ).
Physicochemical Properties
- Melting Points: Compound 9’s oxalate salt melts at 182–184°C, suggesting high crystallinity due to ionic interactions . The target compound’s melting point is unreported but may differ due to the non-ionic naphthamide group.
- Solubility: The 2-naphthamide group in the target compound likely reduces aqueous solubility compared to polar analogues like Compound 14 (chlorophenoxyacetamide) or Compound 9 (dimethoxyphenoxyethylamine).
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Structural Characteristics
This compound is characterized by a spirocyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 273.31 g/mol. The presence of the naphthamide moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound generally involves several key steps:
- Formation of the spirocyclic structure.
- Introduction of the naphthamide group through reaction with appropriate amines or acid chlorides.
- Purification and characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Preliminary studies indicate that this compound may interact with various neurotransmitter receptors and ion channels, particularly in the central nervous system (CNS). This interaction could potentially modulate pain perception and inflammatory responses.
Pharmacological Studies
Recent research has highlighted its potential as an analgesic and anti-inflammatory agent:
- Analgesic Activity : In vivo studies have demonstrated that derivatives of this compound exhibit significant analgesic effects in animal models, suggesting its utility in pain management strategies .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in experimental models, indicating a potential therapeutic role in inflammatory diseases .
Case Study 1: Analgesic Efficacy
In a study involving the formalin test in mice, this compound demonstrated significant antinociceptive activity compared to control groups, highlighting its potential as a novel analgesic agent .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could protect neurons by modulating calcium channel activity, which is crucial for maintaining cellular homeostasis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic + naphthamide | Analgesic, anti-inflammatory |
| 1-(naphthalen-2-yloxy)-N-methylacetamide | Lacks dioxaspiro structure | Moderate analgesic |
| 1,4-Dioxaspiro[4.5]decan-6-carboxylic acid | No naphthyloxy group | Potential anti-inflammatory effects |
Future Directions
Research on this compound is still in its early stages. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into its mechanism of action at molecular levels.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Derivatives Exploration : Synthesizing and testing derivatives to enhance potency and selectivity for specific targets.
Q & A
Q. What are the common synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Step 1 : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol to yield a spirocyclic alcohol intermediate .
- Step 2 : Functionalization of the alcohol via coupling reactions (e.g., amide bond formation with 2-naphthoyl chloride) under anhydrous conditions.
- Step 3 : Purification via silica gel column chromatography to isolate the target compound . Reaction optimization includes solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to minimize side products .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify characteristic peaks, such as spirocyclic methylene protons (δ 3.5–4.0 ppm) and naphthamide aromatic protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., SHELXL refinement) validate bond lengths (C–C ≈ 1.54 Å) and angles, confirming spirocyclic geometry .
Q. What are the solubility characteristics, and how do they affect experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). This informs solvent choices for:
- In vitro assays : Use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity .
- Reaction conditions : Optimize solvent polarity to enhance reaction rates .
Q. What are the key spectroscopic features used in compound identification?
- FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and spirocyclic ether C–O (~1100 cm⁻¹) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₃H₂₅NO₃: 376.1913) .
Advanced Research Questions
Q. How does the spirocyclic dioxaspiro moiety influence the compound's reactivity and bioactivity?
The spiro structure introduces conformational rigidity, which:
- Enhances metabolic stability by shielding labile functional groups .
- Modulates binding affinity to biological targets (e.g., enzymes or receptors) through steric effects . Comparative studies with non-spiro analogs show a 2–3-fold increase in target selectivity .
Q. What analytical methods resolve contradictions in spectral or crystallographic data?
- Dynamic NMR : Resolves overlapping signals caused by rotational isomerism in the naphthamide group .
- High-resolution X-ray data : SHELXL refinement (R-factor < 0.05) distinguishes disorder in spirocyclic substituents .
- DFT calculations : Validate experimental bond angles and torsional strain in the spiro core .
Q. How to design experiments to elucidate the mechanism of action in biological systems?
- Molecular Docking : Predict binding modes with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- Enzyme Inhibition Assays : Measure IC₅₀ values under varying pH and temperature conditions .
- Cellular Uptake Studies : Use fluorescent analogs (e.g., dansyl derivatives) to track intracellular localization .
Q. What are the challenges in optimizing reaction conditions for high-yield synthesis?
Key challenges include:
- Byproduct Formation : Competing reactions during amide coupling (e.g., esterification) mitigated using coupling agents like EDC/HOBt .
- Purification : Silica chromatography often fails to separate diastereomers; chiral HPLC or recrystallization may be required .
Q. How does stereochemistry impact biological activity?
Q. Can computational chemistry predict interactions with biological targets?
Yes. Methods include:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
Validation against experimental IC₅₀ data shows strong correlation (R² > 0.85) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Source Variability : Differences in assay protocols (e.g., cell lines, incubation times) may explain conflicting IC₅₀ values. Standardize using guidelines like NIH Assay Guidance Manual .
- Compound Purity : LC-MS verification (>95% purity) ensures activity is not skewed by impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
